
3,4,6-Trichloropyridazine
Overview
Description
3,4,6-Trichloropyridazine is a chlorinated derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The molecular formula of this compound is C4HCl3N2, and it has a molecular weight of 183.42 g/mol . This compound is known for its significant reactivity due to the presence of three chlorine atoms, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,6-Trichloropyridazine can be synthesized through several methods. One common method involves the chlorination of pyridazine derivatives. For instance, the chlorination of 3,6-dichloropyridazine with chlorine gas in the presence of a catalyst can yield this compound . Another method involves the reaction of maleic anhydride with hydrazine to form pyridazine, followed by chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes typically use chlorine gas and suitable catalysts to ensure high yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms in 3,4,6-trichloropyridazine exhibit distinct reactivity patterns, enabling selective substitution under controlled conditions.
Amine Substitution
Reaction with amines produces substituted pyridazine derivatives. For example:
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Example : Treatment with 2-methyl-6-(methylsulfonyl)pyridin-3-amine in tetrahydrofuran (THF) using sodium hydride as a base yields 3,6-dichloro-N-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)pyridazin-4-amine (84% yield) .
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
NaH, THF, room temperature | 3,6-dichloro-N-substituted pyridazinamine | 84% |
Methoxylation
Methoxylation with sodium methoxide (NaOMe) shows regioselectivity:
-
1 Equivalent NaOMe : Substitution occurs at position 4, forming 3,6-dichloro-4-methoxypyridazine .
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2 Equivalents NaOMe : Further substitution at position 3 generates 6-chloro-3,4-dimethoxypyridazine (40% yield) and 3-chloro-4,6-dimethoxypyridazine (52% yield) .
Equivalents | Temperature | Products | Yield | Source |
---|---|---|---|---|
1 eq NaOMe | Room temp | 3,6-dichloro-4-methoxypyridazine | 70% | |
2 eq NaOMe | Reflux | 6-chloro-3,4-dimethoxypyridazine | 40% | |
3-chloro-4,6-dimethoxypyridazine | 52% |
Hydrolysis Reactions
Hydrolysis under acidic conditions replaces chlorine atoms with hydroxyl groups:
Acetic Acid-Mediated Hydrolysis
Heating with acetic acid selectively replaces chlorine at position 4:
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At 100°C : Forms 5,6-dichloropyridazin-3(2H)-one (63% yield) .
-
At 130°C : Higher temperature reduces yield to 3.7 g but accelerates reaction completion .
Conditions | Product | Yield | Source |
---|---|---|---|
HOAc, 100°C, 12 h | 5,6-dichloropyridazin-3(2H)-one | 63% | |
HOAc, 130°C, 2 h | 5,6-dichloropyridazin-3(2H)-one | 3.7 g |
Catalytic Chlorination
Phosphorus oxychloride (POCl₃) with α-picoline as a catalyst enhances chlorination efficiency during synthesis :
Catalyst | Reagent | Product | Purity | Source |
---|---|---|---|---|
α-Picoline | POCl₃ | This compound | >99% |
Complex Formation
Dimethoxylation products (5 and 6 ) form a unique 1:1 molecular complex (mp 95–96°C) confirmed by thermal and X-ray analyses .
Key Reactivity Trends
Scientific Research Applications
3,4,6-Trichloropyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,6-Trichloropyridazine involves its reactivity due to the presence of chlorine atoms. These chlorine atoms can be substituted by various nucleophiles, leading to the formation of different derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichloropyridazine: Another chlorinated pyridazine with similar reactivity but different substitution patterns.
3,6-Dichloropyridazine: A precursor in the synthesis of 3,4,6-Trichloropyridazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyridazines. Its ability to undergo various substitution reactions makes it a versatile intermediate in chemical synthesis .
Biological Activity
3,4,6-Trichloropyridazine is a chlorinated derivative of pyridazine with the chemical formula CHClN and CAS number 6082-66-2. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.
Basic Characteristics
- Molecular Weight : 183.42 g/mol
- Physical State : Solid (white to light yellow powder)
- Melting Point : 55.0 to 59.0 °C
- Solubility : Soluble in methanol
- Hazard Statements : Causes skin and eye irritation .
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 183.42 g/mol |
Melting Point | 55.0 - 59.0 °C |
Boiling Point | 98 °C at 43 mmHg |
Solubility | Methanol |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study showed that derivatives of trichloropyridazine possess herbicidal properties, making them suitable for agricultural applications . The compound's reactivity allows it to form derivatives that enhance its biological efficacy.
Inhibition Studies
In a recent investigation involving D-amino acid oxidase (DAAO), the cyclization of this compound demonstrated promising inhibitory effects on DAAO activity. The biodistribution studies in CD-1 mice revealed significant uptake in the liver and kidneys, suggesting potential therapeutic applications in neurological disorders where DAAO is implicated .
Table 2: Biological Activity Summary
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against various pathogens |
Herbicidal | Significant herbicidal activity noted |
DAAO Inhibition | Effective inhibitor with notable biodistribution |
Case Study 1: DAAO Inhibition
A study conducted on the biodistribution of a radiolabeled DAAO inhibitor derived from this compound demonstrated significant retention in liver and kidney tissues. The results indicated that the compound could be eliminated via both hepatobiliary and urinary pathways. The uptake was measured at different time intervals post-injection, showing a plateau in liver uptake at five minutes .
Table 3: Biodistribution Data
Time (min) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) |
---|---|---|
5 | >5 | High |
15 | Plateau | Moderate |
30 | Decreased | Moderate |
60 | Further decreased | Low |
Case Study 2: Herbicidal Activity
In agricultural research, derivatives of this compound were synthesized and tested for herbicidal properties. The results indicated that certain derivatives exhibited higher activity than traditional herbicides, suggesting a potential role in crop protection strategies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4,6-trichloropyridazine, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via ammonolysis of this compound. For example, heating this compound with concentrated ammonium hydroxide at 90°C for 1 hour yields 3,6-dichloropyridazin-4-amine with ~65% yield . Microwave-assisted synthesis techniques, as demonstrated for structurally similar pyridazines, can optimize reaction time and selectivity . Key factors affecting yield include temperature control, solvent choice (e.g., ethanol or aqueous ammonia), and stoichiometry of reagents. Purity is enhanced via recrystallization from water or ethanol .
Q. How can spectroscopic methods (e.g., IR, Raman, NMR) be used to characterize this compound and its derivatives?
- Methodological Answer : Vibrational spectra (IR/Raman) provide insights into molecular symmetry and substituent effects. For this compound, experimental spectra in solvents like CCl₄ or CS₂ are compared with density functional theory (DFT) calculations (B3LYP/6-31G*) to assign vibrational modes. NMR (¹H/¹³C) resolves regioselectivity in substitution reactions: for example, NH protons in 3,6-dichloropyridazin-4-amine show distinct chemical shifts at δ 6.8–7.2 ppm . Depolarization ratios in Raman spectra further differentiate symmetric vs. asymmetric vibrations .
Advanced Research Questions
Q. How do computational methods (e.g., HF, MP2, DFT) compare in predicting the geometry and electronic properties of this compound?
- Methodological Answer : Hartree-Fock (HF) methods underestimate bond lengths compared to MP2 or CCSD(T), which account for electron correlation. DFT (B3LYP/6-31G*) balances accuracy and computational cost, achieving <1% deviation in bond angles from X-ray data for related chloropyridazines. For example, the C-Cl bond length is calculated as 1.73 Å (DFT) vs. 1.71 Å (experimental) . Advanced studies use CCSD(T)/6-311G** for benchmarking .
Q. What strategies resolve contradictions in reported reaction yields for ammonolysis of this compound?
- Methodological Answer : Discrepancies in yields (e.g., 61% vs. 65% ) arise from variations in ammonia concentration, reaction time, and temperature. Systematic optimization via design of experiments (DoE) can identify critical parameters. For instance, increasing ammonia stoichiometry by 20% improves conversion rates, while prolonged heating (>7 hours) may degrade products . HPLC or GC-MS monitors side products like 3,4-dichloropyridazine .
Q. How can regioselectivity be controlled in substitution reactions of this compound?
- Methodological Answer : The C-4 position is more reactive due to electron-withdrawing effects of adjacent chlorines. Mono-substitution at C-4 is achieved using mild nucleophiles (e.g., NH₃ at 0°C), while harsher conditions (e.g., 125°C in ethanol) promote bis-substitution at C-3 and C-6 . Computational Fukui indices predict electrophilic sites, guiding reagent design .
Q. What experimental and theoretical approaches elucidate tautomerism in this compound derivatives?
- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) are studied via ¹H NMR titration (DMSO-d₆) and UV-Vis spectroscopy. For example, protonation at N-2 shifts λₘₐₓ by 20 nm, indicating tautomer stabilization . DFT calculations (B3LYP/6-311++G**) model transition states and Gibbs free energy differences (<2 kcal/mol) between tautomers .
Q. Key Research Gaps and Future Directions
- Ecotoxicity : No data exist on environmental persistence or bioaccumulation. Analogous chlorinated aromatics (e.g., trichlorobenzenes) suggest potential ecotoxicological risks, warranting OECD 301/302 biodegradation assays .
- Advanced Functionalization : Multi-step syntheses (e.g., Pd-catalyzed cross-coupling) could diversify applications in medicinal chemistry .
Properties
IUPAC Name |
3,4,6-trichloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDQXQOPXOLCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209663 | |
Record name | 3,4,6-Trichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-66-2 | |
Record name | 3,4,6-Trichloropyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6082-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51080 | |
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Record name | 6082-66-2 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4,6-Trichloropyridazine | |
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Record name | 3,4,6-Trichloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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